2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
Description
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a pyridazinone-derived compound characterized by a pyridazinone core substituted with a 4-fluoro-2-methoxyphenyl group at the 3-position and an acetamide moiety linked to a 3-(methylsulfanyl)phenyl ring. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the methoxy and methylsulfanyl groups, and metabolic stability from the fluorine atom.
Properties
IUPAC Name |
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c1-27-18-10-13(21)6-7-16(18)17-8-9-20(26)24(23-17)12-19(25)22-14-4-3-5-15(11-14)28-2/h3-11H,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXHOCYJJHNDHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Fluoro-Methoxyphenyl Group: This step involves the substitution reaction of the pyridazinone core with 4-fluoro-2-methoxyphenyl halides in the presence of a base such as potassium carbonate.
Attachment of the Methylsulfanylphenyl Group: The final step involves the acylation of the intermediate compound with 3-(methylsulfanyl)phenyl acetic acid or its derivatives using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazinone core can be reduced to a dihydropyridazine using reducing agents such as sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone derivatives are widely studied for their diverse pharmacological activities. Below is a comparative analysis of the target compound with structurally related analogs:
Structural Comparisons
Key Research Findings
- Selectivity : The target compound’s methylsulfanyl group reduces off-target effects compared to N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1-yl)acetamide, which shows cross-reactivity with COX-1 .
- Solubility : The 3-(methylsulfanyl)phenyl group improves aqueous solubility (logP = 2.1) versus N-(4-butylphenyl) analogs (logP = 3.4) .
- Thermodynamic Stability: Fluorine and methoxy substituents enhance thermal stability (decomposition temperature >250°C) compared to non-fluorinated analogs .
Biological Activity
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a synthetic compound belonging to the class of pyridazinone derivatives. Its unique structure, characterized by a pyridazinone core and various functional groups, has attracted attention for potential biological activities, particularly in the fields of oncology and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 396.45 g/mol. The compound features a fluorinated methoxyphenyl group, which may enhance its biological activity through increased lipophilicity and improved binding affinity to target proteins.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.45 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. Preliminary studies suggest that it may inhibit certain protein interactions, leading to reduced cell proliferation and induction of apoptosis in cancer cells.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that pyridazinone derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis or disrupting cell cycle progression. The specific mechanism involves binding to target proteins that regulate these processes.
Case Study:
A study conducted on related pyridazinone compounds demonstrated their ability to inhibit the interaction between annexin A2 and S100A10 proteins, crucial for tumor progression. The inhibition of this protein-protein interaction was linked to reduced cell viability in cancer models, highlighting the potential of similar compounds like this compound in cancer therapy .
Inhibition of Protein Interactions
The compound's ability to disrupt protein interactions has been explored extensively. For example, research has shown that modifications in the side chains significantly affect the potency of similar compounds in inhibiting protein complexes involved in cancer progression. The presence of the methylsulfanyl group may enhance its binding affinity due to favorable steric interactions within the binding pocket .
Pharmacological Applications
Due to its promising biological activities, this compound is being investigated for various pharmacological applications:
- Antitumor Agents: Potential use in developing new anticancer therapies.
- Anti-inflammatory Agents: Similar derivatives have shown anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing this compound?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the pyridazinone core via cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under acidic conditions (e.g., HCl or H₂SO₄ catalysis) .
- Step 2 : Introduction of the 4-fluoro-2-methoxyphenyl group via nucleophilic substitution or Suzuki-Miyaura coupling .
- Step 3 : Acetamide formation through amidation of the intermediate carboxylic acid with 3-(methylsulfanyl)aniline, using coupling agents like EDCl/HOBt . Critical parameters include solvent choice (e.g., ethanol, DMF), temperature control (60–120°C), and purification via column chromatography .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typically required for pharmacological studies) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. What structural features dictate its biological activity?
The pyridazinone core enables hydrogen bonding with enzymatic targets, while the 4-fluoro-2-methoxyphenyl group enhances lipophilicity for membrane penetration. The 3-(methylsulfanyl)phenyl acetamide moiety may interact with cysteine residues in target proteins via disulfide bonding .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for scale-up?
- Solvent Optimization : Replace ethanol with DMF to improve solubility of intermediates .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling .
- Process Monitoring : Use TLC or inline IR to track reaction progress and minimize byproducts .
- Crystallization : Recrystallize the final product from ethyl acetate/hexane to enhance purity .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Substituent Variation : Synthesize analogs with halogens (Cl, Br) or electron-donating groups (e.g., -OCH₃) on the phenyl rings to assess bioactivity trends .
- Bioisosteric Replacement : Replace the methylsulfanyl group with sulfoxide or sulfone to study redox sensitivity .
- Pharmacophore Mapping : Use X-ray crystallography or molecular docking to identify critical binding interactions .
Q. What hypotheses exist regarding its mechanism of action?
Preliminary studies on related pyridazinones suggest:
- Enzyme Inhibition : Potential inhibition of cyclooxygenase-2 (COX-2) or phosphodiesterase-4 (PDE4) via pyridazinone interaction with catalytic sites .
- Receptor Modulation : The 3-(methylsulfanyl) group may target thiol-rich receptors like the adenosine A₂A receptor . Validate via enzyme assays (e.g., ELISA for COX-2) and siRNA knockdown of putative targets .
Q. How should researchers address contradictory bioactivity data across analogs?
- Meta-Analysis : Compare datasets from analogs with varying substituents (e.g., 4-fluoro vs. 4-chloro derivatives) to identify trends .
- Assay Standardization : Control for variables like cell line viability (MTT vs. ATP-based assays) and solvent effects (DMSO concentration) .
- Molecular Dynamics Simulations : Model ligand-target interactions to explain potency differences .
Q. Which computational methods are suitable for predicting physicochemical properties?
- Density Functional Theory (DFT) : Calculate electron distribution to predict reactivity sites .
- Molecular Docking (AutoDock Vina) : Screen against Protein Data Bank (PDB) targets (e.g., 6COX for COX-2) .
- ADMET Prediction (SwissADME) : Estimate logP, bioavailability, and CYP450 interactions .
Q. How stable is this compound under physiological conditions?
- pH Stability : Conduct accelerated degradation studies (pH 1–9, 37°C) with HPLC monitoring. Pyridazinones are prone to hydrolysis in acidic conditions .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
- Light Sensitivity : Store in amber vials if UV-Vis spectroscopy indicates photodegradation .
Q. What considerations are critical for in vivo studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
